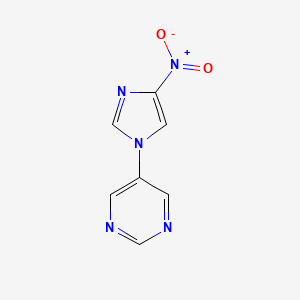

5-(4-nitro-1H-imidazol-1-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-nitroimidazol-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O2/c13-12(14)7-3-11(5-10-7)6-1-8-4-9-2-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHICHOHNNJJGPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)N2C=C(N=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654996 | |

| Record name | 5-(4-Nitro-1H-imidazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184914-80-4 | |

| Record name | 5-(4-Nitro-1H-imidazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 4 Nitro 1h Imidazol 1 Yl Pyrimidine and Structural Analogues

Advanced Synthetic Routes to the 4-Nitro-1H-imidazole Moiety

The 4-nitro-1H-imidazole unit is a crucial building block in the synthesis of various biologically active compounds. Its preparation involves carefully controlled reactions to ensure the correct placement of the nitro group and subsequent substituents on the imidazole (B134444) ring.

Regioselective Alkylation Strategies for N1-Substituted Nitroimidazoles

The alkylation of 4(5)-nitro-1H-imidazole presents a challenge in regioselectivity, as the nitro group's position can tautomerize between positions 4 and 5. Achieving N1-substitution with the nitro group definitively at the C4 position is often a key synthetic goal. Research has shown that reaction conditions such as temperature, the choice of solvent, and the base used can significantly influence the isomeric ratio of the products.

One study demonstrated that the alkylation of 4(5)-nitro-1H-imidazoles in acidic media with reactive alkylating agents like benzyl (B1604629) chloride and allyl bromide leads to different isomeric products based on temperature. rsc.org At lower temperatures (around 75 °C), the 1-alkyl-5-nitro-1H-imidazole isomer is predominantly formed. rsc.org However, at higher temperatures (around 140 °C), the thermodynamically more stable 1-alkyl-4-nitro-1H-imidazole becomes the major product. rsc.org This temperature-dependent regioselectivity is attributed to the quaternization of the initially formed 5-nitro isomer, followed by a dealkylation-realkylation sequence that favors the 4-nitro isomer. rsc.org

In another approach, the alkylation of 4-nitroimidazole (B12731) and 2-methyl-5-nitroimidazole (B138375) was investigated under various conditions. derpharmachemica.comresearchgate.net It was found that using potassium carbonate (K2CO3) as the base in acetonitrile (B52724) at 60°C provided good yields (66-85%) of the N-alkylated products. derpharmachemica.comresearchgate.net For 4-nitroimidazole, alkylation is favored at the N-1 position. derpharmachemica.com The choice of base and solvent was shown to be critical, with K2CO3 in acetonitrile giving superior yields compared to other combinations like KOH in DMSO or DMF. researchgate.net

| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Major Product | Yield (%) | Reference |

| 4(5)-nitro-1H-imidazole | Benzyl chloride | - (Acidic media) | - | 75 | 1-Benzyl-5-nitro-1H-imidazole | - | rsc.org |

| 4(5)-nitro-1H-imidazole | Benzyl chloride | - (Acidic media) | - | 140 | 1-Benzyl-4-nitro-1H-imidazole | - | rsc.org |

| 4-nitroimidazole | Various alkyl halides | K2CO3 | Acetonitrile | 60 | 1-Alkyl-4-nitro-1H-imidazole | 66-85 | derpharmachemica.comresearchgate.net |

| 2-methyl-5-nitroimidazole | Various alkyl halides | K2CO3 | Acetonitrile | 60 | 1-Alkyl-2-methyl-5-nitro-1H-imidazole | - | derpharmachemica.com |

Nitration of Imidazole Precursors

The direct nitration of the imidazole ring is a fundamental method for introducing the nitro group. The conditions of the nitration reaction determine the position of the nitro group. Generally, the nitration of imidazole yields a mixture of 4-nitroimidazole and 5-nitroimidazole. google.com

The use of a mixture of fuming nitric acid and sulfuric acid is a common method for nitrating imidazoles. google.com For instance, nitrating 2-aryl-imidazoles with concentrated nitric acid in a sulfuric acid solvent has been shown to selectively introduce a nitro group onto the imidazole ring. google.com The reaction temperature can range from room temperature to the reflux temperature of the acid mixture, and the reaction is often complete within an hour. google.com

Another effective nitrating system is a mixture of nitric acid and acetic anhydride. arkat-usa.org This method has been successfully used for the large-scale synthesis of 1,4-dinitro-1H-imidazole from 4(5)-nitro-1H-imidazole, with yields exceeding 80%. arkat-usa.org Furthermore, studies on the nitration of imidazole and its nitro derivatives with a mixture of 98% HNO3 and 98% H2SO4 have been conducted. bibliotekanauki.plicm.edu.pl When imidazole or 4(5)-nitroimidazole is subjected to these conditions, 4,5-dinitroimidazole is the resulting product. bibliotekanauki.plicm.edu.pl

| Imidazole Precursor | Nitrating Agent | Conditions | Product | Yield (%) | Reference |

| Imidazole | HNO3 / H2SO4 | - | 4-Nitroimidazole / 5-Nitroimidazole | - | google.com |

| 2-Aryl-imidazole | Conc. HNO3 / H2SO4 | Room temp. to reflux | 2-Aryl-4(5)-nitroimidazole | - | google.com |

| 4(5)-Nitro-1H-imidazole | HNO3 / Acetic Anhydride | - | 1,4-Dinitro-1H-imidazole | >80 | arkat-usa.org |

| Imidazole | 98% HNO3 / 98% H2SO4 | - | 4,5-Dinitroimidazole | - | bibliotekanauki.plicm.edu.pl |

Construction of the Pyrimidine (B1678525) Ring and its Derivatives

The pyrimidine ring is a common scaffold in a vast array of chemical compounds. Its synthesis can be achieved through various cyclization reactions, and the resulting ring can be further modified through functionalization.

Cyclization Reactions for Pyrimidine Ring Formation

The most prevalent method for constructing the pyrimidine ring involves the condensation of a three-carbon dielectrophilic fragment with a compound containing an N-C-N moiety. bu.edu.egnih.gov Typically, this involves the reaction of β-dicarbonyl compounds with amidines, urea, or guanidine (B92328) to yield substituted pyrimidines. nih.govwikipedia.org

Multicomponent reactions, such as the Biginelli reaction, are also powerful tools for the synthesis of pyrimidine derivatives in a single step. mdpi.com Other methods rely on the condensation of carbonyl compounds with diamines. For example, 4-methylpyrimidine (B18481) can be synthesized from 4,4-dimethoxy-2-butanone (B155242) and formamide. wikipedia.org The use of catalysts, such as copper, can facilitate the cyclization of ketones with nitriles to produce a diverse range of functionalized pyrimidines. organic-chemistry.org

Recent advances have also explored deconstruction-reconstruction strategies, where an existing pyrimidine ring is opened to form an intermediate that can then be recyclized with different partners to create a diverse library of new pyrimidines. nih.gov For example, pyrimidines can be converted to pyrimidinium salts, which then react with amidines or ureas to form new 2-substituted pyrimidines. nih.gov

Post-Cyclization Functionalization

Once the pyrimidine ring is formed, it can be further modified to introduce various functional groups. The electronic nature of the pyrimidine ring, being π-deficient, dictates its reactivity towards electrophilic and nucleophilic substitution. wikipedia.org

Electrophilic aromatic substitution on the pyrimidine ring typically occurs at the C5-position, which is the least electron-deficient. wikipedia.org Reactions such as nitration, halogenation, and formylation have been observed on substituted pyrimidines. wikipedia.org In contrast, nucleophilic aromatic substitution is favored at the C2, C4, and C6 positions. wikipedia.org A classic example is the displacement of an amino group in 2-aminopyrimidine (B69317) by a chlorine atom. wikipedia.org

Radical substitution reactions have also been explored for the functionalization of pyrimidine. rsc.org For instance, the replacement of a hydrogen atom with an amino (NH2) or hydroxyl (OH) group can be achieved through radical addition and subsequent elimination steps. rsc.org

Coupling Strategies for Imidazole and Pyrimidine Scaffolds in Hybrid Synthesis

The final step in synthesizing a hybrid molecule like 5-(4-nitro-1H-imidazol-1-yl)pyrimidine involves the formation of a bond between the two heterocyclic scaffolds. Palladium-catalyzed cross-coupling reactions are among the most effective methods for this purpose.

The Suzuki coupling, which involves the reaction of an organoboron compound with an organohalide, is a widely used strategy. nih.gov However, in some cases, the synthesis of the necessary boronic acid or ester intermediate can be challenging. nih.gov

The Stille coupling, which utilizes an organotin compound, provides an alternative route. nih.gov For example, a pyrimidine-based organotin compound can be successfully coupled with a cyclic enol triflate in the presence of a palladium catalyst and lithium chloride. nih.gov The Negishi coupling, employing an organozinc reagent, is another powerful tool for forming C-C bonds between heterocyclic rings. nih.gov

A convergent synthesis strategy might involve a tandem Suzuki-Miyaura coupling between an iodoimidazole and an o-aminochloroarene, followed by an acid-mediated cyclization to form an imidazole-fused quinoline (B57606) core. nih.gov This highlights the versatility of palladium-catalyzed reactions in constructing complex heterocyclic systems.

| Coupling Reaction | Imidazole Reactant | Pyrimidine Reactant | Catalyst/Conditions | Result | Reference |

| Suzuki Coupling | Imidazolylboronic acid/ester | Halogenated pyrimidine | Pd catalyst | C-C bond formation | nih.gov |

| Stille Coupling | Iodoimidazole | Pyrimidinylstannane | Pd(CH3CN)2Cl2 / LiCl / DMF | C-C bond formation | nih.gov |

| Negishi Coupling | Iodoimidazole | Pyrimidinylzinc halide | Pd catalyst | C-C bond formation | nih.gov |

| Tandem Suzuki-Miyaura | Iodoimidazole | o-Aminochloropyrimidine | Pd catalyst, then acid | Imidazo[4,5-c]pyrimidine core | nih.gov |

Nucleophilic Substitution Reactions in Hybrid Formation

Nucleophilic aromatic substitution (SNAr) is a fundamental method for the formation of aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. In the context of synthesizing this compound, this can theoretically be approached in two ways: the reaction of a 4-nitroimidazolide anion with an activated pyrimidine or the reaction of a pyrimidine-based nucleophile with a suitably activated 4-nitroimidazole.

The pyrimidine ring itself is electron-deficient, and this character is enhanced by the presence of good leaving groups such as halogens (e.g., 5-bromopyrimidine (B23866) or 5-chloropyrimidine). The 4-nitroimidazole anion, formed by deprotonation with a suitable base, can act as the nucleophile. The strong electron-withdrawing nature of the nitro group on the imidazole ring acidifies the N-H proton, facilitating anion formation.

Conversely, a more explored route involves the reaction of nitroimidazoles bearing a leaving group with a nucleophile. For instance, the reaction of 1,4-dinitroimidazole with cyanide has been shown to proceed via a cine-substitution mechanism to yield 5-cyano-4-nitro-1H-imidazole. researchgate.net This highlights the reactivity of the nitroimidazole core towards nucleophilic attack. In a more direct SNAr approach, a leaving group at the 1-position of the 4-nitroimidazole could be displaced by a pyrimidine nucleophile, although this is less common.

A highly relevant green chemistry approach involves the nucleophilic substitution of a nitro group on the imidazole ring. Research has demonstrated that the reaction of nitroimidazoles with carbon nucleophiles can occur in water without the need for a catalyst. researchgate.net The two nitrogen atoms and the nitro group sufficiently activate the imidazole ring for nucleophilic attack, leading to the displacement of the nitro group. researchgate.net This principle could be extended to nitrogen nucleophiles, such as an amino-pyrimidine, to form the desired C-N bond.

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Yield (%) | Ref |

| 1,4-Dinitroimidazole | KCN | NaHCO₃ | aq. Methanol | Not specified | 5-Cyano-4-nitro-1H-imidazole | High | researchgate.net |

| 2-Methyl-4(5)-nitroimidazole | p-Nitrobenzyl chloride | Not specified | DMF | Not specified | N(1)-(p-nitrobenzyl)-2-methyl-4-nitroimidazole | Not specified | researchgate.net |

| 4-Nitroimidazole | Alkylating agent | K₂CO₃ | Acetonitrile | 60 °C | 1-Alkyl-4-nitroimidazole | 66-85 | nih.gov |

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, particularly those mediated by palladium and copper, are powerful tools for the formation of C-N bonds and represent a major strategy for the synthesis of N-aryl imidazoles.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for coupling amines with aryl halides or triflates. nih.gov This method is highly applicable for the synthesis of this compound, likely by reacting 4-nitroimidazole with 5-bromopyrimidine or another 5-halopyrimidine. The reaction typically employs a palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for reaction efficiency and regioselectivity, especially with unsymmetrical imidazoles. Bulky, electron-rich biaryl phosphine ligands have been shown to be particularly effective. nih.gov

A notable example is the synthesis of the tyrosine kinase inhibitor Nilotinib, which features a substituted pyrimidine linked to an imidazole ring. In its synthesis, a palladium catalyst with a biaryl phosphine ligand (L1) was used to achieve a completely N1-selective arylation of 4-methyl-1H-imidazole with an aryl bromide, demonstrating the power of this method for regioselective C-N bond formation with imidazole heterocycles. nih.govmit.edu

Copper-Catalyzed Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds between an aryl halide and an amine or an N-heterocycle. nih.gov This method can be applied to the synthesis of this compound by reacting 4-nitroimidazole with 5-bromopyrimidine in the presence of a copper catalyst (e.g., CuI, Cu₂O, or copper powder) and a base, often at elevated temperatures. Modern variations of the Ullmann reaction utilize ligands, such as 1,10-phenanthroline (B135089) derivatives, which can promote the reaction under milder conditions. chemscene.com Copper-catalyzed N-arylation of imidazoles has been successfully demonstrated with a variety of aryl halides, including those with electron-withdrawing groups. chemscene.com

| Imidazole Derivative | Pyrimidine/Aryl Halide | Catalyst | Ligand | Base | Solvent | Conditions | Product | Yield (%) | Ref |

| 4-Methyl-1H-imidazole | 3-Bromo-5-(trifluoromethyl)-N-(4-methyl-1H-imidazol-3-yl)pyridin-2-amine | Pd₂(dba)₃ | L1 | K₃PO₄ | Toluene | Not specified | Nilotinib intermediate | 90 | nih.gov |

| 4-Methyl-1H-imidazole | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ | L1 | K₃PO₄ | Toluene | 110 °C, 24h | 1-(4-(Trifluoromethyl)phenyl)-4-methyl-1H-imidazole | 93 | mit.edu |

| Imidazole | Iodobenzene | CuO/AB | None | KOtBu | Toluene | 180 °C, 18h | 1-Phenyl-1H-imidazole | 72 | nih.gov |

| Imidazole | Iodobenzene | CuI | 4,7-Dimethoxy-1,10-phenanthroline | Cs₂CO₃ | Dioxane | 110 °C, 24h | 1-Phenyl-1H-imidazole | 95 | chemscene.com |

| 5-Chloro-1-methyl-4-nitroimidazole (B20735) | Phenylboronic acid | Pd(PPh₃)₂Cl₂ | None | K₂CO₃ | Water | 70-80 °C | 1-Methyl-5-phenyl-4-nitroimidazole | Good | nih.gov |

(Note: The Suzuki coupling of 5-chloro-1-methyl-4-nitroimidazole is a C-C bond formation, but it is included to show the successful application of a palladium catalyst with a similar nitroimidazole substrate.)

Green Chemistry Principles in the Synthesis of Imidazole-Pyrimidine Hybrids

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. Key strategies include the use of alternative energy sources like microwaves, employing environmentally benign solvents such as water, or performing reactions under solvent-free conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. researchgate.net The synthesis of various imidazole and pyrimidine derivatives has been successfully achieved using microwave assistance. researchgate.netorganic-chemistry.orgrsc.orgresearchgate.net For instance, the copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine-based glycohybrids was efficiently conducted under microwave conditions, affording products in high yields within a short timeframe. nih.gov This methodology could be adapted for the synthesis of this compound, potentially accelerating both nucleophilic substitution and transition metal-catalyzed coupling reactions.

Aqueous and Solvent-Free Conditions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The development of synthetic methods that proceed in water is a major goal of green chemistry. As mentioned earlier, nucleophilic aromatic substitution on nitroimidazoles has been successfully performed in water. researchgate.net Furthermore, copper-catalyzed N-arylation of nitroarenes with heteroaryl chlorides has been reported in water, providing a sustainable route to diarylamines. nih.gov

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for solvents altogether, which reduces waste and simplifies product purification. nih.govnih.gov The synthesis of various N-heterocycles has been achieved under solvent-free conditions, often with microwave irradiation or mechanical grinding to facilitate the reaction. researchgate.netnih.govnih.govhumanjournals.com These approaches are highly desirable for the synthesis of imidazole-pyrimidine hybrids.

| Reaction Type | Green Principle | Catalyst/Promoter | Conditions | Product Class | Ref |

| Multicomponent Reaction | Microwave-assisted | p-Toluenesulfonic acid | Ethanol, Microwave | Imidazo[1,2-a]pyrimidine-imidazole hybrids | researchgate.net |

| Ullmann Coupling | Microwave-assisted | Cu(0) | Phosphate buffer (aqueous) | Anilinoanthraquinones | |

| Cu-Catalyzed Cyclization | Microwave-assisted | CuSO₄/Na-ascorbate | t-BuOH-H₂O | Pyrazolo[1,5-a]pyrimidine glycohybrids | nih.gov |

| Nucleophilic Substitution | Aqueous medium | None | Water | Substituted imidazoles | researchgate.net |

| Reductive N-Arylation | Aqueous medium | Cu₂O/Ligand | Water, 90 °C | Diaryl amines | nih.gov |

| Multicomponent Reaction | Solvent-free, Microwave | Sodium ethoxide | Microwave | Pyrido-pyrimidine-2-ones/thiones | humanjournals.com |

Spectroscopic and Structural Elucidation of 5 4 Nitro 1h Imidazol 1 Yl Pyrimidine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the connectivity and chemical environment of atoms.

Proton NMR (¹H NMR) is instrumental in identifying the number and arrangement of protons within a molecule. For 5-(4-nitro-1H-imidazol-1-yl)pyrimidine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on both the pyrimidine (B1678525) and the 4-nitroimidazole (B12731) rings.

The pyrimidine ring contains three protons. The proton at the C2 position is expected to appear as a singlet at the most downfield position (around δ 9.3 ppm) due to the deshielding effect of the two adjacent nitrogen atoms. The two protons at the C4 and C6 positions would appear as a singlet further upfield (around δ 8.8 ppm).

On the 4-nitroimidazole ring, there are two protons. The proton at the C2' position is anticipated to be the most deshielded proton of the imidazole (B134444) ring, appearing as a doublet. The proton at the C5' position would also appear as a doublet due to coupling with the C2' proton. The strong electron-withdrawing nature of the nitro group at the C4' position significantly influences the chemical shifts of these imidazole protons, shifting them downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~ 9.3 | Singlet |

| H-4, H-6 | ~ 8.8 | Singlet |

| H-2' | Downfield | Doublet |

| H-5' | Downfield | Doublet |

Note: Predicted values are based on typical shifts for pyrimidine and nitroimidazole derivatives.

Carbon-13 NMR (¹³C NMR) provides crucial information about the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom.

The pyrimidine ring carbons (C2, C4, C5, C6) will have characteristic chemical shifts. The C2, C4, and C6 carbons, being directly bonded to nitrogen atoms, will appear significantly downfield. The C5 carbon, being attached to the imidazole ring, will also have a distinct chemical shift.

For the 4-nitroimidazole ring, the carbon atom bearing the nitro group (C4') is expected to be highly deshielded and appear far downfield. The C2' and C5' carbons will also have characteristic resonances influenced by the adjacent nitrogen atoms and the nitro group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 158-160 |

| C-4, C-6 | ~ 155-157 |

| C-5 | ~ 115-120 |

| C-2' | ~ 140-145 |

| C-4' | ~ 148-152 |

| C-5' | ~ 120-125 |

Note: Predicted values are based on typical shifts for pyrimidine and nitroimidazole derivatives.

While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the molecular structure by establishing through-bond connectivities.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak between the protons on C2' and C5' of the imidazole ring, confirming their adjacent relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon atom it is attached to, allowing for the definitive assignment of both ¹H and ¹³C signals for the C-H pairs in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations would be expected between the pyrimidine protons and the C5 carbon, and between the imidazole protons and the surrounding carbon atoms, as well as across the bond linking the two heterocyclic rings.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to be characterized by several key absorption bands. The most prominent of these would be the strong, distinct bands corresponding to the nitro group. Specifically, the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group typically appear in the regions of 1500-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

The spectrum would also feature bands associated with the vibrations of the pyrimidine and imidazole rings. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the heterocyclic rings would give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | > 3000 |

| C=N, C=C (Ring) | Stretching | 1400 - 1600 |

| NO₂ | Asymmetric Stretching | 1500 - 1560 |

| NO₂ | Symmetric Stretching | 1340 - 1380 |

Note: Predicted values are based on typical frequencies for aromatic nitro compounds and heterocyclic rings.

Raman spectroscopy can provide complementary information to IR spectroscopy. While specific Raman data for this compound is not widely available, it is a useful technique for observing vibrations that are weak or absent in the IR spectrum. The symmetric stretching vibration of the nitro group often produces a strong and easily identifiable band in the Raman spectrum. Additionally, the ring breathing modes of both the pyrimidine and imidazole rings would be expected to be Raman active and could provide further structural confirmation.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Comprehensive Structure-Activity Relationship (SAR) Studies

No specific data is available for 5-(4-nitro-1H-imidazol-1-yl)pyrimidine.

No specific data is available for this compound.

No specific data is available for this compound.

No specific data is available for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No specific data is available for this compound.

Identification of Physicochemical and Topological Descriptors Correlating with Biological Activity

In QSAR studies of heterocyclic compounds like pyrimidine (B1678525) and nitroimidazole derivatives, a variety of physicochemical and topological descriptors are calculated to correlate the chemical structure with biological activity. youtube.com These descriptors quantify different aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. For a molecule like this compound, key descriptors likely to influence its biological activity include:

Lipophilicity (log P): This descriptor measures the partitioning of a compound between an oily and an aqueous phase. It is a critical factor for drug absorption, distribution, metabolism, and excretion (ADME). For pyrimidine derivatives, lipophilicity has been identified as a key driver for antimalarial activity. nih.gov

Electronic Descriptors: These describe the electronic aspects of a molecule. For a nitroimidazole derivative, the properties of the nitro group are particularly important. The antimicrobial toxicity of nitroimidazoles is dependent on the reduction of the nitro moiety. humanjournals.com Relevant descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the electron-donating and electron-accepting capabilities of a molecule, respectively.

Dipole moment: This can influence how a molecule interacts with a biological target.

Partial charges on atoms: The distribution of charges within the molecule can determine sites for electrostatic interactions.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule. They describe the size, shape, and degree of branching of the molecule. Examples include:

Molecular Weight (MW): A simple descriptor related to the size of the molecule.

Connectivity indices (e.g., Kier & Hall indices): These describe the branching and connectivity of the molecular skeleton.

Shape indices (e.g., Kappa shape indices): These quantify different aspects of the molecular shape.

Steric Descriptors: These relate to the three-dimensional arrangement of atoms in a molecule. Molar refractivity (MR) is a common steric descriptor that is related to the volume of the molecule and its polarizability.

A hypothetical QSAR study on a series of this compound derivatives might reveal correlations like those presented in the interactive table below. This table illustrates how different descriptors could be correlated with a hypothetical biological activity (e.g., inhibitory concentration, IC50).

| Derivative | Log P | LUMO Energy (eV) | Molecular Weight ( g/mol ) | Biological Activity (pIC50) |

| Parent | 1.5 | -2.8 | 207.15 | 5.0 |

| 2-methyl | 1.9 | -2.7 | 221.18 | 5.5 |

| 2-chloro | 2.1 | -2.9 | 241.60 | 5.8 |

| 2-amino | 0.8 | -2.5 | 222.16 | 4.7 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The position of substituents on the pyrimidine ring is known to greatly influence biological activities in various pyrimidine derivatives. nih.gov For instance, substitutions at the 2-position of the imidazole (B134444) ring in 5-nitroimidazoles that enhance resonance conjugation can increase antiprotozoal activity. humanjournals.com Similarly, modifications at the 5-position of the pyrimidine ring can directly interact with biological targets. nih.gov

Validation Methodologies for QSAR Models (e.g., Internal and External Validation)

The predictive power and reliability of a QSAR model must be rigorously validated. This process typically involves both internal and external validation techniques.

Internal Validation: This method assesses the robustness of the model using the same dataset that was used for its development. Common internal validation techniques include:

Leave-One-Out (LOO) Cross-Validation: In this iterative process, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the dataset. The predictive ability is then assessed by the cross-validated correlation coefficient (q²).

Leave-N-Out Cross-Validation: Similar to LOO, but 'N' compounds are left out in each iteration.

Bootstrapping: Multiple new datasets are created by randomly sampling compounds from the original dataset with replacement. The model is built on these new datasets, and its stability is evaluated.

External Validation: This is a more stringent test of a QSAR model's predictive ability. The model, which was built using a training set of compounds, is used to predict the biological activity of an external set of compounds that were not used in the model's development. The predictive power is then evaluated by calculating the correlation coefficient (R²_pred) between the predicted and observed activities for the external set. A high R²_pred value indicates a model with good predictive capability.

The statistical quality of a QSAR model is often judged by several parameters, as shown in the table below.

| Parameter | Description | Acceptable Value |

| R² | Coefficient of determination (goodness of fit) | > 0.6 |

| q² | Cross-validated correlation coefficient (internal predictive ability) | > 0.5 |

| R²_pred | Predictive R² for the external test set (external predictive ability) | > 0.5 |

| RMSE | Root Mean Square Error (accuracy of predictions) | As low as possible |

Application of Machine Learning Algorithms in QSAR

In recent years, machine learning (ML) algorithms have become increasingly popular for developing sophisticated QSAR models. mdpi.com These methods can handle complex, non-linear relationships between molecular descriptors and biological activity, which may be missed by traditional linear regression methods. scielo.br

The general workflow for applying machine learning in QSAR involves:

Data Collection: Assembling a dataset of molecules with their known biological activities. youtube.com

Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule. youtube.com

Feature Selection: Identifying the most relevant descriptors to avoid overfitting and build a more interpretable model. nih.gov

Model Building: Training an ML algorithm on the training set.

Model Validation: Evaluating the model's performance using internal and external validation techniques. youtube.com

Commonly used machine learning algorithms in QSAR include:

Random Forest (RF): An ensemble learning method that constructs multiple decision trees and outputs the average prediction of the individual trees. It is robust against overfitting and can handle a large number of descriptors. scielo.br

Support Vector Machines (SVM): A powerful algorithm that finds an optimal hyperplane to separate data points into different classes or to perform regression. nih.gov

Artificial Neural Networks (ANN): These are computational models inspired by the structure and function of biological neural networks. They can model highly complex and non-linear relationships. nih.gov

Gradient Boosting Machines: An ensemble technique that builds models in a sequential manner, where each new model corrects the errors of the previous one.

For a compound like this compound, machine learning-based QSAR could be used to predict its activity against various biological targets, such as kinases or microbial enzymes. nih.govnih.gov By training a model on a set of similar compounds with known activities, it would be possible to predict the activity of new, unsynthesized derivatives and prioritize the most promising candidates for synthesis and further testing. scielo.br

Computational Chemistry Approaches in the Study of 5 4 Nitro 1h Imidazol 1 Yl Pyrimidine

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the interaction between a small molecule ligand and its protein target.

Prediction of Binding Modes and Binding Affinities with Biological Targets

The primary goal of molecular docking is to simulate the binding process and to estimate the binding affinity, which is often represented as a scoring function or binding energy. While specific docking studies on 5-(4-nitro-1H-imidazol-1-yl)pyrimidine are not extensively available in the public domain, the general approach can be illustrated through studies on related nitroimidazole and pyrimidine (B1678525) derivatives. For instance, in a computational screening of novel nitroimidazole candidates against key enzymes of oral anaerobes, such as UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA) and DNA topoisomerase (Topo), molecular docking was employed to predict binding affinities. benthamscience.com The results of such studies are typically presented in terms of binding free energies (often in kcal/mol), which indicate the stability of the ligand-protein complex. A lower binding energy generally suggests a more stable interaction.

In a hypothetical docking study of this compound against a potential target, the pyrimidine and nitroimidazole rings would be expected to play crucial roles in anchoring the molecule within the active site of the protein. The predicted binding mode would reveal the spatial arrangement of the ligand, highlighting key interactions that contribute to its binding.

| Illustrative Example: Binding Affinities of Nitroimidazole Analogs | |

| Compound | Binding Free Energy (kcal/mol) vs. MurA |

| Metronidazole (B1676534) Analog 1 | -7.8 |

| Metronidazole Analog 2 | -8.2 |

| Metronidazole Analog 3 | -8.5 |

| This table presents hypothetical data based on findings for related compounds to illustrate the type of results obtained from molecular docking studies. |

Analysis of Hydrogen Bonding, Hydrophobic Interactions, and Electrostatic Complementarity

Beyond predicting the binding pose and affinity, molecular docking allows for a detailed analysis of the non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for the specificity and strength of binding.

Hydrogen Bonding: The nitrogen atoms in the imidazole (B134444) and pyrimidine rings of this compound can act as hydrogen bond acceptors, while any N-H groups in the protein's active site could serve as donors. The nitro group's oxygen atoms are also potent hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic rings of the imidazole and pyrimidine moieties can engage in hydrophobic interactions with nonpolar amino acid residues (e.g., valine, leucine, isoleucine) in the binding pocket. These interactions are crucial for desolvating the ligand and the binding site, which is entropically favorable.

Electrostatic Complementarity: The electrostatic potential of the ligand and the protein's active site should be complementary. The electron-withdrawing nitro group in this compound creates a region of negative electrostatic potential, which would favorably interact with positively charged or electropositive regions of the protein.

Studies on piperazine-tagged imidazole derivatives have shown that these molecules can bind to hydrophobic pockets and form polar contacts, which is consistent with the expected interaction profile of nitroimidazole compounds. researchgate.net

Virtual Screening for Analog Design and Lead Optimization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govscispace.com Starting with a hit compound like this compound, virtual screening can be employed to explore a chemical space of related analogs. By systematically modifying the core structure—for example, by adding or substituting functional groups on the pyrimidine ring—researchers can computationally predict how these changes would affect binding affinity and selectivity. This process accelerates the lead optimization phase by prioritizing the synthesis of compounds with the most promising in silico profiles. For instance, a virtual screening of a pyrido[2,3-d]pyrimidine (B1209978) database was used to design novel inhibitors of human thymidylate synthase. nih.gov

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of a molecule. These calculations are independent of a biological target and focus on the molecule's inherent characteristics.

Conformational Analysis and Geometry Optimization

Before a molecule can be docked, its most stable three-dimensional conformation must be determined. DFT is a powerful tool for geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For a molecule like this compound, a key aspect of its conformation is the dihedral angle between the imidazole and pyrimidine rings. A potential energy surface scan can be performed by systematically rotating this bond to identify the most stable conformer(s). This optimized geometry is then used as the input for molecular docking studies, ensuring that the simulated interactions are based on a physically realistic representation of the ligand.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels, Molecular Electrostatic Potential)

DFT calculations can elucidate the electronic structure of this compound, providing insights into its reactivity and intermolecular interactions.

HOMO-LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. For nitroaromatic compounds, the LUMO is often localized on the nitro-substituted ring, indicating that this region is susceptible to nucleophilic attack or reduction, a key step in the mechanism of action for many nitroimidazole-based drugs.

| Illustrative DFT Data for a Nitroaromatic Compound | |

| Parameter | Calculated Value (eV) |

| HOMO Energy | -7.2 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap | 4.7 |

| This table presents hypothetical data for a representative nitroaromatic compound to illustrate the outputs of DFT calculations. |

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential (typically colored red or yellow) around the nitro group and the nitrogen atoms of the heterocyclic rings, indicating these are sites prone to electrophilic attack or hydrogen bonding interactions. The hydrogen atoms would exhibit a positive potential (typically colored blue), making them potential hydrogen bond donors. This information is invaluable for understanding how the molecule will interact with its biological target.

Calculation of Reactivity Indices (e.g., Fukui Functions)

Reactivity indices derived from DFT calculations are crucial for predicting how and where a molecule will react. Fukui functions, in particular, are instrumental in identifying the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. mdpi.comresearchgate.net These functions are based on the change in electron density when an electron is added to or removed from the molecule.

For this compound, the calculation of Fukui functions would likely be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)). mdpi.com The analysis of these functions would pinpoint the specific atoms on both the pyrimidine and the nitro-imidazole rings that are most reactive. The nitro group, being a strong electron-withdrawing group, is known to significantly influence the electronic distribution and reactivity of aromatic systems. mdpi.comnih.gov In some nitroaromatic compounds, this can even lead to the observation of negative Fukui functions, a phenomenon that has been a subject of theoretical investigation. mdpi.comnih.gov

The expected reactive sites on this compound would be distributed across the molecule, with the nitrogen atoms of the imidazole and pyrimidine rings, as well as the oxygen atoms of the nitro group, likely playing significant roles in intermolecular interactions.

Illustrative Data Table: Predicted Fukui Function Indices for this compound

| Atomic Site | f_k^+ (for nucleophilic attack) | f_k^- (for electrophilic attack) | f_k^0 (for radical attack) |

| N(Im-1) | 0.08 | 0.02 | 0.05 |

| C(Im-2) | 0.12 | 0.05 | 0.085 |

| N(Im-3) | 0.09 | 0.03 | 0.06 |

| C(Im-4) | 0.05 | 0.15 | 0.10 |

| C(Im-5) | 0.11 | 0.04 | 0.075 |

| N(Pyr-1) | 0.07 | 0.02 | 0.045 |

| C(Pyr-2) | 0.10 | 0.06 | 0.08 |

| N(Pyr-3) | 0.06 | 0.01 | 0.035 |

| C(Pyr-4) | 0.13 | 0.07 | 0.10 |

| C(Pyr-5) | 0.04 | 0.10 | 0.07 |

| C(Pyr-6) | 0.09 | 0.05 | 0.07 |

| N(Nitro) | 0.15 | 0.01 | 0.08 |

| O(Nitro-1) | 0.18 | 0.03 | 0.105 |

| O(Nitro-2) | 0.18 | 0.03 | 0.105 |

Note: The data in this table is illustrative and represents hypothetical values based on studies of similar nitroaromatic and heterocyclic compounds. Actual values would require specific DFT calculations for this compound.

Solvation Effects on Molecular Properties

The properties and behavior of a molecule can be significantly altered by its solvent environment. numberanalytics.comwikipedia.org Computational solvation models are employed to account for these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are widely used due to their computational efficiency. numberanalytics.comwikipedia.orgq-chem.com These models treat the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of solvation free energies and the study of how the solvent influences molecular geometry, electronic structure, and reactivity. numberanalytics.comnumberanalytics.com

For this compound, studying solvation effects would be critical for understanding its behavior in biological systems, which are aqueous in nature. By performing DFT calculations in the presence of an implicit solvent model (e.g., water), researchers can predict changes in its dipole moment, electronic energy levels (HOMO and LUMO), and reactivity indices. These calculations provide a more realistic picture of the molecule's properties in a physiological context.

Illustrative Data Table: Predicted Solvation Effects on Key Molecular Properties of this compound

| Molecular Property | Gas Phase (in vacuum) | In Water (PCM) |

| Dipole Moment (Debye) | 3.5 | 4.8 |

| HOMO Energy (eV) | -7.2 | -7.0 |

| LUMO Energy (eV) | -2.5 | -2.6 |

| HOMO-LUMO Gap (eV) | 4.7 | 4.4 |

Note: The data in this table is illustrative and based on general trends observed for polar molecules in polar solvents. Specific values for this compound would need to be calculated.

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

While DFT provides static pictures of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are invaluable for exploring the conformational landscape of a molecule and for studying its interactions with biological macromolecules, such as proteins or nucleic acids. nih.govacs.org

For this compound, MD simulations could be used to:

Explore Conformational Flexibility: The bond linking the pyrimidine and imidazole rings allows for rotational freedom. MD simulations can reveal the preferred rotational angles (dihedrals) and the energy barriers between different conformations. This is crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site.

MD simulations on related pyrimidine and pyridine (B92270) derivatives have successfully elucidated their binding modes with various enzymes, highlighting the power of this technique in drug discovery. nih.govrsc.org

Illustrative Data Table: Key Metrics from a Hypothetical MD Simulation of this compound Bound to a Kinase

| Metric | Value |

| Average Root Mean Square Deviation (RMSD) of Ligand | 1.2 Å |

| Average Root Mean Square Fluctuation (RMSF) of Binding Site Residues | 0.8 Å |

| Predominant Intermolecular Interactions | Hydrogen bond with Serine, Pi-pi stacking with Phenylalanine |

| Estimated Binding Free Energy (MM/PBSA) | -9.5 kcal/mol |

Note: This table presents hypothetical data that would be typical of an MD simulation study. The specific values are for illustrative purposes only.

Future Directions and Emerging Research Avenues for Nitroimidazole Pyrimidine Conjugates

Development of Next-Generation Synthetic Methodologies

The synthesis of nitroimidazole-pyrimidine conjugates is a cornerstone of their development. Future research will likely focus on creating more efficient, scalable, and versatile synthetic routes. While classical methods have been employed, next-generation methodologies are emerging to address the challenges of regioselectivity and functional group tolerance.

Recent advances in C-N cross-coupling reactions are particularly relevant. Copper-catalyzed N-arylation of imidazoles with aryl halides has shown great promise, offering high yields and good functional group compatibility. nih.govnih.govorganic-chemistry.orgcapes.gov.brorganic-chemistry.org The use of ligands such as pyridine (B92270) N-oxides can further enhance the efficiency of these reactions in aqueous media. nih.govnih.gov Palladium-catalyzed methods, like the Suzuki and Stille couplings, have also been instrumental in forming C-C bonds between pyrimidine (B1678525) and other cyclic moieties, and these could be adapted for creating novel linkers between the two core structures. nih.gov

Furthermore, innovative strategies like skeletal editing, which allows for the interconversion of heterocyclic motifs, could provide unified access to both pyrimidines and related structures from common precursors. acs.orgnih.gov These methods, often metal-free and proceeding through novel intermediates, represent a paradigm shift in heterocyclic chemistry and could be leveraged to create diverse libraries of nitroimidazole-pyrimidine analogs. acs.orgnih.gov The development of one-pot, multi-component reactions will also be crucial for improving the efficiency and environmental footprint of the synthesis of these complex molecules. rsc.org

| Synthetic Strategy | Key Features | Potential Application for Nitroimidazole-Pyrimidine Conjugates | References |

| Copper-Catalyzed N-Arylation | High yields, good functional group tolerance, can be performed in water. | Direct and efficient formation of the C-N bond between the pyrimidine and nitroimidazole rings. | nih.govnih.govorganic-chemistry.orgcapes.gov.brorganic-chemistry.org |

| Palladium-Catalyzed Cross-Coupling | Versatile for C-C bond formation (e.g., Suzuki, Stille). | Creation of diverse linkers and substituted analogs. | nih.gov |

| Skeletal Editing of Heterocycles | Unified access to diverse heterocyclic cores from common precursors. | Rapid generation of structural diversity in the pyrimidine moiety. | acs.orgnih.gov |

| Multi-Component Reactions | One-pot synthesis, improved efficiency, and greener chemistry. | Streamlined synthesis of complex conjugates, reducing steps and waste. | rsc.org |

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

A profound understanding of a drug's mechanism of action is paramount for its optimization and for anticipating potential resistance pathways. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of the cellular response to a drug. nih.govnih.gov For nitroimidazole-pyrimidine conjugates, multi-omics approaches can elucidate the intricate molecular perturbations they induce in target organisms.

By combining different omics data, researchers can move beyond a single-target perspective to a systems-level understanding of drug action. nih.govmdpi.comresearchgate.net For instance, transcriptomic and proteomic analyses can reveal the upregulation of stress response pathways or the downregulation of key metabolic enzymes upon drug exposure. Metabolomic profiling can then identify the resulting metabolic bottlenecks or the accumulation of toxic byproducts.

This integrated approach is particularly valuable for understanding the bioactivation of nitroimidazole prodrugs, a process central to their antimicrobial activity. scielo.br Multi-omics can help identify the specific nitroreductases involved in this process and the downstream consequences of the generated reactive nitro species. mdpi.com Furthermore, in the context of resistance, multi-omics can pinpoint the various molecular strategies employed by microorganisms to counteract the drug's effects. nih.gov

Advanced Computational Modeling for High-Throughput Screening and Predictive Biology

The vast chemical space of possible nitroimidazole-pyrimidine conjugates necessitates the use of advanced computational tools for efficient exploration. High-throughput virtual screening, guided by molecular docking and quantitative structure-activity relationship (QSAR) models, can rapidly identify promising lead compounds from large virtual libraries. mdpi.com

Molecular dynamics (MD) simulations can provide dynamic insights into the binding of these conjugates to their targets, helping to rationalize structure-activity relationships and guide the design of next-generation inhibitors with improved affinity and selectivity. nih.gov Predictive biology models, which integrate diverse biological data, are also emerging as powerful tools. nih.gov These models can simulate the effects of a compound on a biological system, predicting not only its efficacy but also potential off-target effects and toxicity.

For nitroimidazole-pyrimidine conjugates, computational approaches can be used to:

Predict the binding affinity to known and novel biological targets.

Optimize the physicochemical properties for improved drug-like characteristics.

Simulate the metabolic activation of the nitro group.

Predict potential resistance mutations and their impact on drug binding.

| Computational Approach | Application in Nitroimidazole-Pyrimidine Research | Potential Outcome | References |

| High-Throughput Virtual Screening | Rapidly screen large virtual libraries of conjugates. | Identification of novel hit compounds with desired activity. | mdpi.com |

| Molecular Dynamics Simulations | Study the dynamic interactions between conjugates and their targets. | Understanding of binding mechanisms and rational drug design. | nih.gov |

| QSAR Modeling | Relate chemical structure to biological activity. | Prediction of the activity of unsynthesized compounds. | mdpi.com |

| Predictive Biology Models | Simulate the systemic effects of a compound. | Early assessment of efficacy, toxicity, and potential for resistance. | nih.gov |

Exploration of Novel Biological Targets beyond Traditional Antimicrobial Scope

While the primary application of nitroimidazoles has been in antimicrobial therapy, their unique chemical properties suggest that their biological activity may extend to other therapeutic areas. nih.gov The pyrimidine moiety is also a well-known pharmacophore present in a wide range of bioactive molecules, including anticancer agents. researchgate.net The conjugation of these two scaffolds could therefore lead to compounds with novel biological activities.

Future research should explore the potential of nitroimidazole-pyrimidine conjugates to modulate targets beyond those traditionally associated with antimicrobial action. For example, their ability to generate reactive oxygen species upon reduction could be harnessed for anticancer therapy, where inducing oxidative stress in tumor cells is a validated strategy. Indeed, some nitroimidazole derivatives have already shown promise as anticancer agents. nih.gov

Furthermore, the diverse functionalities that can be introduced onto the pyrimidine ring open up possibilities for targeting a wide range of proteins, such as kinases, which are implicated in many diseases. nih.gov The exploration of these novel targets will require a combination of computational screening, in vitro assays against a broad panel of biological targets, and a willingness to look beyond the established antimicrobial paradigm.

Strategies for Overcoming Resistance Mechanisms (in vitro focus)

The emergence of resistance is a major threat to the long-term viability of any antimicrobial agent. wikipedia.org For nitroimidazoles, resistance is often associated with decreased activity of the nitroreductase enzymes responsible for their activation. mdpi.com A key future research direction is the development of in vitro strategies to overcome these resistance mechanisms.

One approach is the rational design of next-generation nitroimidazole-pyrimidine conjugates that are less susceptible to known resistance mutations. This could involve designing compounds that can be activated by a broader range of nitroreductases or that have a lower dependence on a single activating enzyme. springernature.com Another strategy is the development of adjuvants that can be co-administered with the primary drug to restore its activity against resistant strains. These adjuvants could, for example, inhibit efflux pumps that actively remove the drug from the cell or target other cellular pathways that contribute to resistance. nih.gov

In vitro evolution experiments, where microorganisms are exposed to sub-lethal concentrations of a drug over time, can be used to predict and study the emergence of resistance. nih.govnih.govyoutube.com By analyzing the genetic and phenotypic changes in the evolved resistant strains, researchers can gain valuable insights into the mechanisms of resistance and develop strategies to circumvent them.

| Resistance Mechanism | In Vitro Strategy to Overcome | Rationale | References |

| Decreased Nitroreductase Activity | Design of conjugates activated by multiple nitroreductases. | Reduces the likelihood that a single mutation will confer resistance. | springernature.com |

| Increased Efflux | Development of efflux pump inhibitors as adjuvants. | Increases the intracellular concentration of the drug. | nih.gov |

| Target Modification | Identification of novel biological targets. | Bypasses resistance mechanisms associated with the primary target. | nih.gov |

| Metabolic Bypass | Inhibition of alternative metabolic pathways. | Re-sensitizes resistant strains to the drug. | mdpi.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.